3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
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Overview
Description
3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is a compound that features a trifluoromethyl group, an iodine atom, and a pyrazole ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents and iodination reagents under controlled conditions to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is unique due to the combination of its trifluoromethyl group, iodine atom, and pyrazole-pyridine structure. This combination imparts distinct chemical and physical properties, such as enhanced stability, lipophilicity, and potential for diverse chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5F3IN3 |
---|---|
Molecular Weight |
339.06 g/mol |
IUPAC Name |
3-[5-iodo-3-(trifluoromethyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C9H5F3IN3/c10-9(11,12)7-4-8(13)16(15-7)6-2-1-3-14-5-6/h1-5H |
InChI Key |
SSLVNGQFLIUHBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=CC(=N2)C(F)(F)F)I |
Origin of Product |
United States |
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